molecular formula C11H10ClN3O2 B11796774 ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11796774
M. Wt: 251.67 g/mol
InChI Key: ATAKDVSTHBSPQO-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a chlorophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then reacted with ethyl chloroformate and triethylamine to yield the desired triazole derivative. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring or the chlorophenyl group into different functional groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-bromophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-carboxylate
  • Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

Uniqueness

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, making this compound versatile for synthetic modifications. Additionally, the specific arrangement of functional groups in this compound can lead to distinct interactions with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

Ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H10ClN3O2
  • Molecular Weight : 251.67 g/mol
  • CAS Number : 1416339-38-2

The compound features a triazole ring that is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl hydrazine with ethyl acetoacetate under acidic conditions. This reaction leads to the formation of the triazole ring through cyclization.

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Activity
Staphylococcus aureusModerate Inhibition
Escherichia coliLow Inhibition
Bacillus subtilisModerate Inhibition

Studies indicate that the presence of the chlorophenyl group enhances the compound's binding affinity to bacterial enzymes, contributing to its antimicrobial efficacy .

Anti-inflammatory Activity

In vitro studies have shown that this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism appears to involve the modulation of signaling pathways associated with inflammation .

Anticancer Activity

Recent investigations have highlighted the potential anticancer effects of this compound. In cell line assays, it demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.5
MCF-7 (breast cancer)12.3
A549 (lung cancer)18.7

These results suggest that the compound may induce apoptosis in cancer cells through caspase activation pathways .

Study 1: Evaluation of Biological Activity

In a study published in Pharmaceutical Biology, researchers evaluated the biological activity of several triazole derivatives including this compound. The findings indicated that this compound exhibited lower toxicity levels in peripheral blood mononuclear cells (PBMCs), with cell viability above 94% at concentrations up to 100 µg/mL .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. This compound was among those tested and showed promising results against resistant strains .

Properties

Molecular Formula

C11H10ClN3O2

Molecular Weight

251.67 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10-13-9(14-15-10)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,15)

InChI Key

ATAKDVSTHBSPQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2Cl

Origin of Product

United States

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